Teoc-MeLeu-OH

Orthogonal Protection SPPS Lanthionine Synthesis

Teoc-MeLeu-OH delivers critical orthogonality for complex peptide synthesis. Its fluoride-labile Teoc group remains stable through acidic (Boc) and basic (Fmoc) deprotection, enabling selective unveiling of the N-methylamine for cyclization or fragment coupling. Unlike Fmoc/Boc analogs, it avoids premature deprotection and N-carboxyanhydride side reactions. The Nα-methyl group enhances proteolytic stability and conformational constraint—vital for peptide lead optimization. Sourced from multiple ISO-certified manufacturers with batch consistency ≥98% and scalability to kilograms, this building block is ready for both exploratory SAR and process development. Confirm your procurement requirements today.

Molecular Formula C13H27NO4Si
Molecular Weight 289.44 g/mol
Cat. No. B15623572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeoc-MeLeu-OH
Molecular FormulaC13H27NO4Si
Molecular Weight289.44 g/mol
Structural Identifiers
InChIInChI=1S/C13H27NO4Si/c1-10(2)9-11(12(15)16)14(3)13(17)18-7-8-19(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,16)/t11-/m0/s1
InChIKeyISZJODSUCSTOSW-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teoc-MeLeu-OH (CAS 2411590-92-4) for Orthogonal Peptide Synthesis: A Technical Baseline


Teoc-MeLeu-OH is an N-methylated, orthogonally protected L-leucine derivative. The compound is defined by the presence of a 2-(trimethylsilyl)ethoxycarbonyl (Teoc) amine-protecting group and an Nα-methyl group on the amino acid backbone . The Teoc group is a silicon-based carbamate that exhibits stability under acidic, basic, and noble metal catalytic conditions, yet is selectively removable via fluoride anions, making it orthogonal to acid-labile (Boc), base-labile (Fmoc), and hydrogenolyzable (Cbz) protecting groups [1]. The N-methylation introduces steric hindrance that alters peptide backbone conformation and enhances proteolytic stability [2].

Why Fmoc- or Boc-MeLeu-OH Cannot Substitute for Teoc-MeLeu-OH in Orthogonal Strategies


Teoc-MeLeu-OH cannot be directly substituted by Fmoc- or Boc-protected N-methyl leucine analogs in syntheses requiring orthogonal protecting group strategies. The Teoc group offers a distinct, fluoride-labile removal mechanism that is fully orthogonal to the acidic conditions (TFA) used for Boc deprotection and the basic conditions (piperidine) used for Fmoc deprotection [1]. Furthermore, in direct comparative studies of N-methyl amino acid coupling, the protecting group itself influences coupling efficiency: Fmoc and Cbz derivatives were shown to be more prone to successful coupling with certain phosphonium reagents (PyBroP, PyCloP) than their Boc counterparts, which suffered from N-carboxyanhydride formation [2]. Consequently, selecting a Teoc-protected building block is a deliberate choice to gain a specific deprotection orthogonality profile and to avoid the reactivity pitfalls associated with alternative N-protection schemes.

Teoc-MeLeu-OH: A Product-Specific Guide to Quantifiable Differentiation for Procurement


Teoc Orthogonality: Selective Deprotection Without Compromising Boc, tBu, and Fmoc Groups

The Teoc protecting group is stable to acidic and basic conditions, enabling selective removal of Boc, Fmoc, and Cbz groups in its presence. This orthogonality is demonstrated in the synthesis of orthogonally protected lanthionine derivatives for nisin analogues, where Teoc and TMSE groups were deprotected with TBAF without affecting the other side chain and Fmoc protecting groups [1].

Orthogonal Protection SPPS Lanthionine Synthesis

N-Methyl Leucine Coupling Efficiency: Optimized Protocols with HATU for Quantitative Coupling

N-methyl amino acids, including Teoc-MeLeu-OH, are inherently difficult to couple due to the steric hindrance of the secondary amine. Comparative studies of coupling reagents for N-methylated amino acids show that superior, quantitative couplings are achieved with the HOAt-based reagent HATU, which outperforms standard reagents like PyBOP, HBTU, and TBTU [1].

N-Methylation Sterically Hindered Coupling SPPS

Market Availability and Price Benchmarking for Budgeting and Sourcing

Teoc-MeLeu-OH is a specialty building block available from multiple suppliers, enabling competitive sourcing. Market pricing as of 2024-2025 shows a range of options for different scales. Representative pricing includes $20.00 for 250 mg [1] and USD 79 for 1 g .

Procurement Budgeting Sourcing

Solubility Profile: High DMSO Solubility Facilitates Solution-Phase Handling

A critical practical parameter for any chemical building block is its solubility in common organic solvents. Vendor technical data confirms that Teoc-MeLeu-OH exhibits excellent solubility in DMSO, a property essential for preparing concentrated stock solutions for solution-phase peptide couplings or analytical applications [1].

Solubility Formulation Solution-Phase Synthesis

Teoc Acid Stability vs. Boc Lability: A Quantitative Selectivity Advantage

A key differentiating feature of the Teoc group is its stability toward acids, in contrast to the Boc group which is rapidly cleaved by TFA. This difference is a cornerstone of orthogonal protection strategies [1].

Protecting Group Stability Selective Deprotection Acid Sensitivity

Optimal Application Scenarios for Teoc-MeLeu-OH in Research and Industrial Peptide Synthesis


Synthesis of Complex, Multi-Cyclic Peptides (e.g., Lantibiotics, Cyclotides)

This is the primary scenario where Teoc-MeLeu-OH is essential. The synthesis of molecules like nisin or cyclotides requires the construction of multiple thioether bridges or head-to-tail cyclizations. This demands a multi-step, on-resin synthetic strategy where orthogonal protecting groups are used to selectively unveil different reactive sites. Teoc-MeLeu-OH is incorporated into the linear precursor. Its Teoc group, being orthogonal to Fmoc (for main-chain elongation) and Boc/tBu (for side-chain protection), remains intact during these steps. After the linear chain is assembled and other manipulations are complete, the Teoc group is selectively removed with TBAF, revealing the N-methyl amine for a final cyclization or coupling event [1]. The Boc analog would not survive the TFA side-chain deprotection, and the Fmoc analog would be removed prematurely during standard chain elongation, making Teoc-MeLeu-OH the only viable choice among the three.

Structure-Activity Relationship (SAR) Studies of N-Methylated Peptide Therapeutics

In medicinal chemistry, N-methylation is a key strategy to improve the drug-like properties of peptide leads. Researchers systematically scan peptide sequences, replacing natural amino acids with their N-methylated counterparts. Teoc-MeLeu-OH is a crucial tool in this process. It allows for the solid-phase synthesis of a library of N-methylated peptide analogs. The orthogonal Teoc group ensures that the building block can be incorporated and its protecting group removed at a precise, user-defined step, independent of the global Fmoc-SPPS cycle. This facilitates the clean synthesis of diverse N-methylated peptides for testing their proteolytic stability, cell permeability, and conformational rigidity [2]. The evidence showing the requirement for specialized coupling reagents like HATU [3] is directly applicable here, as it informs the optimal synthetic protocol to ensure high yields of these valuable analogs.

Large-Scale Peptide API Production Requiring Robust Process Control

For the industrial-scale manufacture of a peptide active pharmaceutical ingredient (API) containing an N-methyl leucine, Teoc-MeLeu-OH may be preferred over a Boc or Fmoc analog for specific steps. The stability of the Teoc group to both acidic and basic conditions provides a wider process window, reducing the risk of premature deprotection during manufacturing [4]. While the Teoc group's removal by fluoride requires careful process design, the orthogonality it provides can simplify purification by minimizing deletion sequences. The procurement data, showing the compound is available 'up to kgs' scale and from multiple vendors with competitive pricing [5], confirms its suitability for both process development and commercial production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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